

# Comparative Efficacy of ANGPTL3 Inhibitors: Evinacumab vs. Vupanorsen

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#### Introduction

Angiopoietin-like 3 (ANGPTL3) has emerged as a key regulator of lipid metabolism, primarily through its inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL).[1][2][3] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of LDL-C, triglycerides (TG), and a lower risk of coronary artery disease.[4][5] This has led to the development of therapeutic agents that inhibit ANGPTL3. This guide compares two such inhibitors: evinacumab, a fully human monoclonal antibody, and vupanorsen, an N-acetyl galactosamine-conjugated antisense oligonucleotide.[4][6]

#### Mechanism of Action

Both evinacumab and vupanorsen target ANGPTL3, but through different molecular mechanisms.

- Evinacumab: As a monoclonal antibody, evinacumab binds directly to circulating ANGPTL3, preventing it from inhibiting LPL and EL.[1][7] This disinhibition of LPL and EL leads to increased hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, and phospholipids in high-density lipoproteins (HDL), respectively. The enhanced clearance of triglyceride-rich lipoproteins ultimately results in reduced LDL-C levels, a mechanism that is independent of the LDL receptor (LDLR).[8][9][10]
- Vupanorsen: Vupanorsen is an antisense oligonucleotide that targets the messenger RNA (mRNA) of ANGPTL3 in hepatocytes.[6][11] By binding to the ANGPTL3 mRNA, vupanorsen

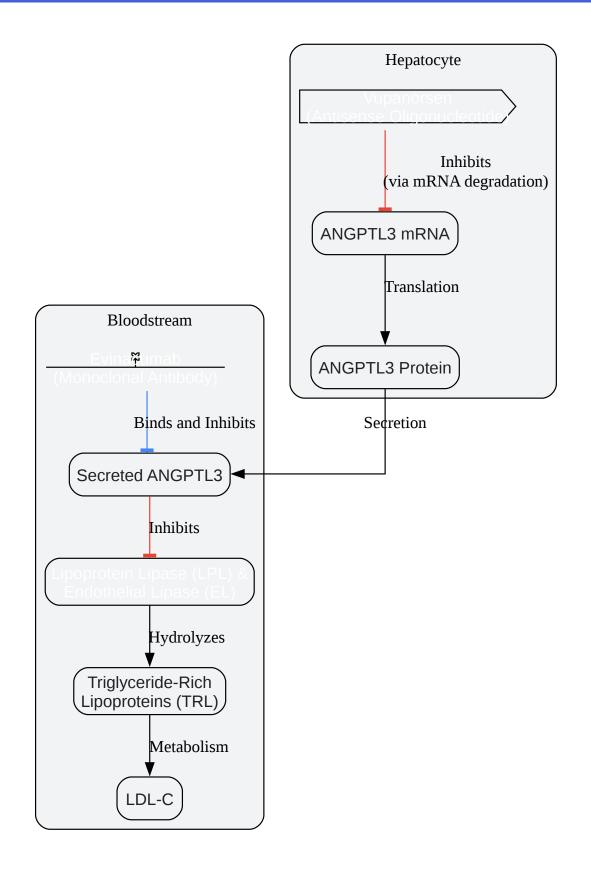






promotes its degradation, thereby inhibiting the synthesis of the ANGPTL3 protein.[12][13] This reduction in ANGPTL3 protein synthesis leads to the same downstream effects as evinacumab: increased LPL and EL activity and subsequent reduction in plasma lipids.





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Figure 1. Mechanism of Action of ANGPTL3 Inhibitors.



## **Efficacy Data**

The following tables summarize the lipid-lowering efficacy of evinacumab and vupanorsen from clinical trials.

Table 1: Evinacumab Efficacy in Homozygous Familial Hypercholesterolemia (HoFH)

Parameter	Percent Change from Baseline (Evinacumab 15 mg/kg IV Q4W)	Percent Change from Baseline (Placebo)	Reference
LDL-C	-47.1%	+1.9%	[4]
Triglycerides	-50.959% (average reduction)	N/A	[4]
HDL-C	-12.773% (average reduction)	N/A	[4]
Non-HDL-C	-44.2%	N/A	[8]
Apolipoprotein B	-37.4%	N/A	[8]

Table 2: Vupanorsen Efficacy in Patients with Dyslipidemia



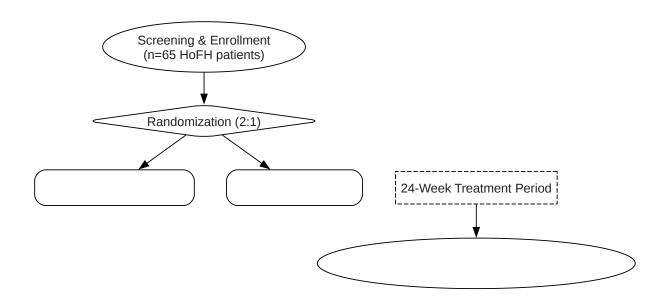
Parameter	Percent Change from Baseline (Vupanorsen)	Placebo-Adjusted Percent Change	Reference
Non-HDL-C	Dose-dependent reduction	-26.6% (highest dose)	[14]
Triglycerides	Dose-dependent reduction	-53% (80 mg SQ Q4W)	[14]
ANGPTL3	Dose-dependent reduction	-59% (80 mg SQ Q4W)	[14]
Apolipoprotein B	Dose-dependent reduction	-9% (80 mg SQ Q4W)	[14]
LDL-C	No significant change	N/A	[15]

## **Experimental Protocols**

Key Experiment: Phase 3 Trial of Evinacumab in HoFH (ELIPSE HoFH)

- Objective: To evaluate the efficacy and safety of evinacumab in patients with homozygous familial hypercholesterolemia.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Patient Population: 65 patients aged 12 years or older with HoFH and LDL-C levels ≥70 mg/dL on stable lipid-lowering therapy.
- Intervention: Patients were randomly assigned in a 2:1 ratio to receive intravenous evinacumab (15 mg/kg of body weight) or placebo every 4 weeks for 24 weeks.
- Primary Endpoint: The percent change in LDL-C from baseline to week 24.
- Lipid Measurement: Blood samples were collected at baseline and at specified intervals throughout the study. LDL-C, triglycerides, HDL-C, non-HDL-C, and apolipoprotein B were measured using standard laboratory procedures.





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